molecular formula C8H12N2O2 B009046 ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-85-3

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B009046
CAS No.: 108290-85-3
M. Wt: 168.19 g/mol
InChI Key: CUBCXZWPAGUJPA-UHFFFAOYSA-N
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Description

what is 'ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate'? this compound is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is an intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. the use of 'this compound' this compound is a chemical compound that is used in a variety of applications. It can be used as a synthetic intermediate in the production of pharmaceuticals and other chemicals, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It is also used in the synthesis of dyes and pigments, and as an additive in the production of polymers and plastics. the chemistry of 'this compound' this compound is an organic compound composed of a pyrrole ring with an ethyl group attached to the 2-position, an amino group attached to the 5-position, and a carboxylate group attached to the 3-position. This compound is a source of nitrogen and can be used as a precursor in the synthesis of various other compounds. The carboxylate group can be deprotonated to form a carboxylate anion, which can be used as a nucleophile in organic reactions. The pyrrole ring can be reduced to form a pyrrolidine, which can be further functionalized. The amino group can be protonated to form an ammonium cation, which can be used as a catalyst in organic reactions. the biochemical/physical effects of 'this compound' this compound is an organic compound that is used as a monomer in the production of polymers materials. It is used in coatings, adhesives, and sealants. Biochemically, this compound can act as an inhibitor of enzymes, particularly those involved in fatty acid metabolism. It can also act as an antioxidant, helping to protect cells from oxidative damage and the formation of free radicals. Physically, this compound has a low melting point and is soluble in water, making it useful for a variety of applications. It can also act as a surfactant, helping to reduce surface tension and improve the performance of coatings and adhesives. the benefits of 'this compound' this compound is a synthetic compound used primarily as a pharmaceutical intermediate. It has a wide range of potential applications, including as an intermediate in the production of anticonvulsants, antibiotics, and anti-inflammatory drugs. The compound is also used in the synthesis of other pharmaceuticals, including anti-psychotics, anti-malarials, and anti-epileptics. Additionally, this compound can be used in the production of agricultural chemicals. The primary benefit of this compound is its versatility. It can be used as an intermediate in the production of a wide range of pharmaceuticals, as well as in the synthesis of agricultural chemicals. Additionally, this compound is relatively inexpensive and easy to obtain. This makes it an attractive option for pharmaceutical manufacturers looking to reduce costs while still producing high-quality products. the related research of 'this compound' 1. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anticancer Agents. 2. Synthesis, Characterization, and Anticancer Activity of this compound Derivatives. 3. Structure-Activity Relationship Studies of this compound Derivatives as Potential Anticancer Agents. 4. Development of this compound Derivatives as Novel Anticancer Agents. 5. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anti-inflammatory Agents. 6. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antiviral Agents. 7. Preparation and Biological Evaluation of this compound Derivatives as Potential Antibacterial Agents. 8. Synthesis, Characterization, and Biological Evaluation of this compound Derivatives as Potential Neuroprotective Agents. 9. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antioxidants. 10. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antidiabetic Agents.

Scientific Research Applications

  • Inhibitors of AP-1 and NF-kappaB Mediated Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate, a derivative of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, has been identified as a potent inhibitor of AP-1 and NF-kappaB mediated gene expression (Palanki et al., 2002).

  • One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A one-pot synthesis method using 5-methoxyisoxazoles and pyridinium ylides for the production of methyl 4-aminopyrrole-2-carboxylates has been developed. This process allows the introduction of a substituent at the pyrrole nitrogen, expanding the synthetic possibilities for this compound (Galenko et al., 2015).

  • Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate and its 4-chloro isomer have been used to efficiently synthesize a new library of pyrrole derivatives, demonstrating the versatility of this compound in producing various pyrrole-based compounds (Dawadi & Lugtenburg, 2011).

  • Spiro Heterocyclization : The compound has been used in a three-component spiro heterocyclization process with acetonitriles and 4-hydroxycoumarin. This has led to the creation of complex structures such as ethyl 2-amino-3-cyano-1'-cyclohexyl-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro-[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylate (Dmitriev et al., 2015).

  • Synthesis of Ethyl 3,5-Diaryl-1H-Pyrrole-2-Carboxylates : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showing the potential of this compound in creating diverse molecular structures (Khajuria et al., 2013).

  • Iodine-Catalyzed [3+2]-Cyclization : An efficient iodine-catalyzed [3+2]-cyclization reaction for the synthesis of diverse 5-amino-1H-pyrrole-2-carboxylates has been developed. This method provides access to a wide range of pyrrole-2-carboxylate derivatives (Wang et al., 2020).

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the nucleophilic attack on the carbonyl group, allowing it to act as a substrate for nucleophilic addition .

Future Directions

The future directions in the research and application of “ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate” could involve exploring its potential uses in various fields of chemistry, such as the synthesis of new heterocyclic compounds . Additionally, the development of environmentally friendly biocatalytic processes for its synthesis aligns with the current mainstream research direction of green chemistry .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBCXZWPAGUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556510
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108290-85-3
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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